molecular formula C11H11ClO3 B8420229 (5-Chloro-4-methoxy-3-methyl benzofuran-2-yl)-methanol

(5-Chloro-4-methoxy-3-methyl benzofuran-2-yl)-methanol

Cat. No. B8420229
M. Wt: 226.65 g/mol
InChI Key: UVWIOUOAXFEAQG-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To 0.31 g (1.3 mmol) 5-chloro-4-methoxy-3-methyl-benzofuran-2-carboxylic acid (Example 116, Step 3) in 10 mL of THF under nitrogen was added 1.0M BH3/THF solution (1.8 mL; 1.8 mmol; 1.4 eq). The reaction was stirred overnight and then quenched cautiously with water and extracted twice with ethyl acetate. The combined organic layers were washed with 1N sodium hydroxide and then brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give (5-chloro-4-methoxy-3-methyl benzofuran-2-yl)-methanol as a white crystalline solid (0.29 g; 99% yield).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10](O)=[O:11])=[C:7]([CH3:13])[C:6]=2[C:14]=1[O:15][CH3:16].B.C1COCC1>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][OH:11])=[C:7]([CH3:13])[C:6]=2[C:14]=1[O:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=C(O2)C(=O)O)C)C1OC
Name
Quantity
1.8 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched cautiously with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 1N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=C(O2)CO)C)C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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